

Application Notes and Protocols for Manual RPR Card Test

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Compound of Interest

Compound Name: *Rpr 102341*

Cat. No.: *B1680030*

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Scope and Principle

1.1 Scope: This document outlines the standard operating procedure for the qualitative and semi-quantitative manual Rapid Plasma Reagin (RPR) card test for the serological detection of syphilis.

1.2 Principle: The RPR test is a macroscopic, nontreponemal flocculation test used to detect reagin antibodies in human serum or plasma.^{[1][2][3]} Reagin is a group of antibodies (IgM and IgG) that are produced in response to the lipoidal material released from damaged host cells and potentially from the treponemes themselves.^{[4][5]} The RPR antigen is a suspension of carbon particles coated with a complex of cardiolipin, lecithin, and cholesterol. When a sample containing reagin is mixed with the antigen on a test card, the antibodies bind to the lipid particles, causing them to agglutinate. The carbon particles are trapped in this agglutination, appearing as black clumps against the white background of the card. Nonreactive samples will appear as a uniform gray suspension.

Materials and Reagents

- RPR antigen suspension
- Positive and negative controls

- RPR test cards (with 18-mm circles)
- Disposable pipette stirrers (50 µl delivery)
- Mechanical rotator (100 ± 2 rpm)
- Humidifier cover
- High-intensity light source
- Timer
- 0.9% Saline
- Micropipettes and tips
- Biohazard waste container

Specimen Collection and Preparation

- Specimen Type: Fresh, unheated serum or plasma.
- Collection: Collect venous blood using standard phlebotomy procedures.
- Processing:
 - For serum, allow the blood to clot at room temperature and then centrifuge to separate the serum from the cells.
 - For plasma, collect blood in a tube containing an anticoagulant (e.g., EDTA) and centrifuge.
- Storage: If not tested immediately, samples can be stored at 2-8°C for up to 5 days. For longer storage, freeze at -20°C or below. Avoid repeated freeze-thaw cycles.
- Quality: Do not use hemolyzed, lipemic, or contaminated specimens. Bring all specimens and reagents to room temperature (20-30°C) before testing.

Experimental Protocols

Quality Control

- Reactive (positive), minimally reactive, and nonreactive (negative) controls must be run with each batch of tests to validate the results.
- The rotator speed should be calibrated to 100 ± 2 rpm.
- The delivery needle for the antigen should be checked to ensure it delivers the correct volume.

Qualitative RPR Test Procedure

- Using a disposable pipette stirrer, dispense one drop (50 μ l) of the patient sample onto a circle of the RPR test card. Use a separate stirrer for each sample.
- Using the flat end of the stirrer, spread the sample to fill the entire area of the circle.
- Gently resuspend the RPR antigen suspension.
- Holding the antigen dispensing bottle vertically, add exactly one drop of the antigen suspension to the center of each sample-containing circle. Do not stir the antigen and sample together.
- Place the card on the mechanical rotator under a humidifier cover.
- Rotate the card for 8 minutes at 100 ± 2 rpm.
- Immediately after rotation, read the results macroscopically under a high-intensity light source. A brief hand rotation and tilting of the card may aid in differentiating nonreactive from minimally reactive results.

Interpretation of Qualitative Results

- Reactive (R): Presence of medium to large black clumps (flocculation).
- Weakly Reactive (WR): Presence of small black clumps.

- Nonreactive (N): A smooth, uniform gray appearance with no clumping.

Any specimen that shows any degree of clumping should be further tested using the semi-quantitative method.

Semi-Quantitative RPR Test Procedure

- For each specimen to be titrated, place 50 µl of 0.9% saline in circles numbered 2 through 5 of the test card.
- Place 50 µl of the patient serum in circle 1 and circle 2.
- Using a micropipette, mix the serum and saline in circle 2 by aspirating and dispensing several times. This creates a 1:2 dilution.
- Transfer 50 µl from circle 2 to circle 3, and mix. This creates a 1:4 dilution.
- Continue this serial dilution process to circle 5, creating dilutions of 1:8 and 1:16. Discard 50 µl from the last circle.
- Using a clean stirrer for each circle, spread the diluted sample over the entire area of its respective circle, starting from the highest dilution (circle 5) and proceeding to the lowest (circle 1).
- Add one drop of RPR antigen to each circle.
- Rotate for 8 minutes at 100 ± 2 rpm.
- Read the results as described for the qualitative test.

Interpretation of Semi-Quantitative Results

- The titer is reported as the reciprocal of the highest dilution that shows a reactive result. For example, if the 1:8 dilution is reactive but the 1:16 dilution is nonreactive, the titer is reported as 8.

Data Presentation

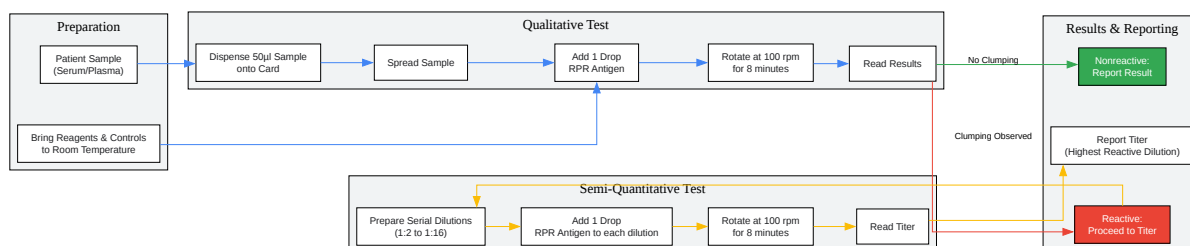
Quantitative results from the semi-quantitative RPR test can be summarized in a table for clear comparison and monitoring of treatment efficacy. A fourfold decrease in titer following treatment is generally considered a successful response.

Sample ID	Undiluted (1:1)	1:2	1:4	1:8	1:16	Titer
Patient A (Baseline)	R	R	R	R	N	8
Patient A (Follow-up)	R	R	N	N	N	2
Patient B (Baseline)	R	R	R	R	R	≥16
Patient B (Follow-up)	R	R	R	N	N	4
Control 1	N	N/A	N/A	N/A	N/A	Nonreactive
Control 2	R	R	N	N	N	2

(R =
Reactive,
N =
Nonreactive)

Visualization

Experimental Workflow Diagram



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Caption: Workflow for the manual RPR card test, from sample preparation to result reporting.

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